![molecular formula C11H16BNO4S B13060145 [4-(Piperidine-4-sulfonyl)phenyl]boronic acid](/img/structure/B13060145.png)
[4-(Piperidine-4-sulfonyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Piperidine-4-sulfonyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine-4-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidine-4-sulfonyl)phenyl]boronic acid typically involves the following steps:
Formation of the Piperidine-4-sulfonyl Intermediate: This can be achieved by sulfonylation of piperidine with a suitable sulfonyl chloride.
Attachment to the Phenyl Ring: The piperidine-4-sulfonyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the sulfonyl group.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various biaryl compounds formed through Suzuki–Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Catalysis: Can be used in catalytic processes due to its boronic acid group.
Biology and Medicine:
Drug Development:
Bioconjugation: Can be used to attach biomolecules to surfaces or other molecules.
Industry:
Material Science: Used in the synthesis of advanced materials, such as polymers and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of [4-(Piperidine-4-sulfonyl)phenyl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo various transformations, such as transmetalation in Suzuki–Miyaura coupling. The piperidine-4-sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the piperidine-4-sulfonyl group, making it less versatile in certain reactions.
Piperidine-4-sulfonyl Chloride: Does not contain the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness: The combination of the boronic acid group and the piperidine-4-sulfonyl group in [4-(Piperidine-4-sulfonyl)phenyl]boronic acid provides unique reactivity and versatility, making it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C11H16BNO4S |
|---|---|
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
(4-piperidin-4-ylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)9-1-3-10(4-2-9)18(16,17)11-5-7-13-8-6-11/h1-4,11,13-15H,5-8H2 |
Clave InChI |
ITPCZJYWTZNVLR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)S(=O)(=O)C2CCNCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


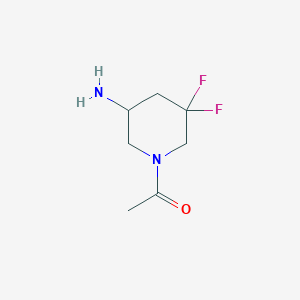
![[(2S)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B13060070.png)
![[6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-yl]methanamine hydrochloride](/img/structure/B13060073.png)
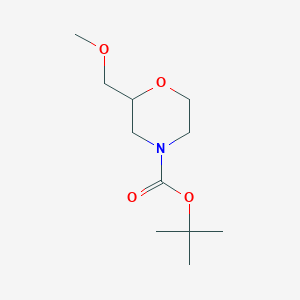
![Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B13060080.png)
![Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl](/img/structure/B13060087.png)

![Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13060100.png)
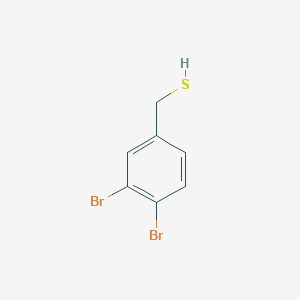
![3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13060120.png)
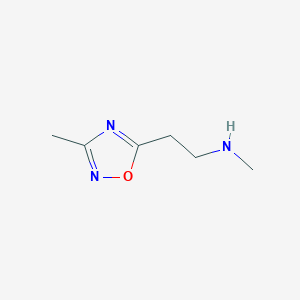
![benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B13060134.png)
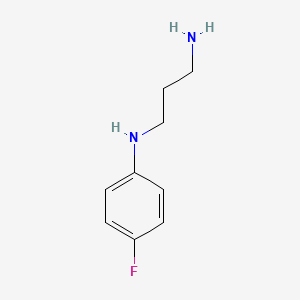
![4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B13060137.png)
